molecular formula C14H14FNO B13634551 2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine

2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B13634551
M. Wt: 231.26 g/mol
InChI Key: IGLAAPYVJNSIPD-UHFFFAOYSA-N
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Description

2’-Fluoro-4’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine is a compound that belongs to the biphenyl class of organic compounds This compound is characterized by the presence of a biphenyl core with various substituents, including a fluoro group, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-4’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common synthetic route involves the following steps:

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of the fluoro, methoxy, and methyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-4’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents to the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield amines or other reduced derivatives.

Scientific Research Applications

2’-Fluoro-4’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: It is used in the synthesis of advanced materials with unique properties, such as conductive polymers and liquid crystals.

    Biological Research: The compound is used in studies involving cell signaling pathways and receptor interactions.

    Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2’-Fluoro-4’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to G protein-coupled receptors (GPCRs) and alter intracellular signaling cascades, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Fluoro-4’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

IUPAC Name

5-(2-fluoro-4-methoxyphenyl)-2-methylaniline

InChI

InChI=1S/C14H14FNO/c1-9-3-4-10(7-14(9)16)12-6-5-11(17-2)8-13(12)15/h3-8H,16H2,1-2H3

InChI Key

IGLAAPYVJNSIPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)OC)F)N

Origin of Product

United States

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